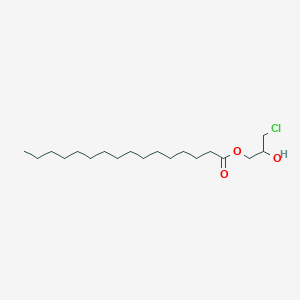

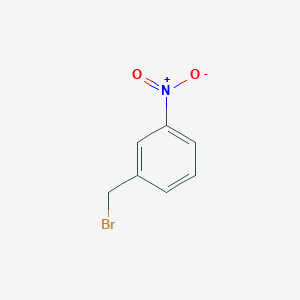

![molecular formula C14H23NO3 B016744 (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate CAS No. 90473-00-0](/img/structure/B16744.png)

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate" is a compound that likely possesses unique chemical and physical properties due to its intricate molecular structure. The compound's synthesis, structure, and properties can be inferred from related research on ethyl derivatives and amino acetate compounds.

Synthesis Analysis

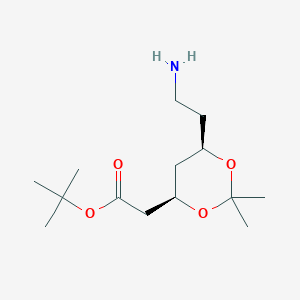

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. A similar compound, Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized through condensation and cyclization reactions, indicating a potential pathway for synthesizing our target compound (Liu et al., 2018).

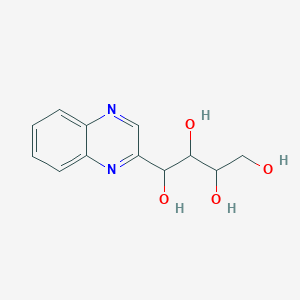

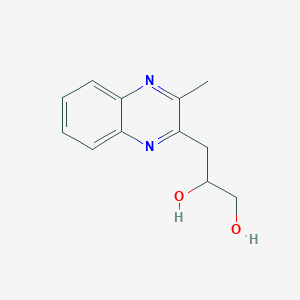

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical behavior of compounds. Studies involving X-ray crystallography provide detailed insights into molecular geometry and intermolecular interactions. For instance, the crystal structure of certain ethyl derivatives reveals polymeric configurations and hydrogen bonding patterns that could be relevant to the compound (Baul et al., 2002).

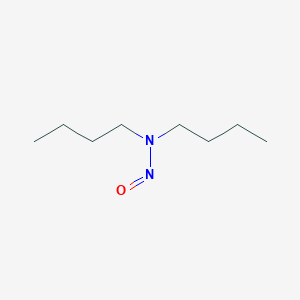

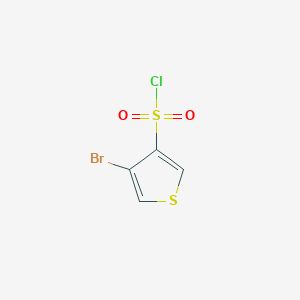

Chemical Reactions and Properties

Chemical reactions involving amino acetates and their derivatives showcase a range of reactivities and product formations. The synthesis processes often involve nitrosation, methylation, bromination, and cyclization, reflecting the chemical versatility of such compounds (Jing, 2003). These reactions are pivotal for the synthesis of pharmacologically relevant molecules and could hint at the reactivity of "(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate".

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are determined by its molecular arrangement. For related compounds, X-ray diffraction studies provide valuable data on crystal packing, molecular conformation, and intermolecular interactions, which in turn influence the compound's physical state and stability (Altowyan et al., 2022).

Aplicaciones Científicas De Investigación

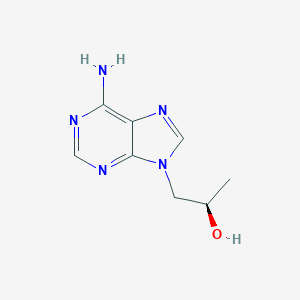

Anticancer Agents Synthesis : The compound has been used in the synthesis of potential anticancer agents, particularly in the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have shown effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Biological Activity in Cancer and Bacteria : It has been involved in the preparation of derivatives for studying biological activities against cancer cell lines and bacteria. For instance, certain derivatives showed potent activity with IC50 values against HeLa cell lines and MIC against photogenic bacteria (Phutdhawong et al., 2019).

Chemoselective Synthesis : The compound has been utilized in chemoselective synthesis processes. For example, a study reported the synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, demonstrating the synthetic versatility of related compounds (Pretto et al., 2019).

Antitumour Activity : There have been studies on the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, showing distinct inhibition of the proliferation of cancer cell lines (Liu et al., 2018).

Antimicrobial Activity : Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a related compound, has been used in synthesizing antimicrobial agents with significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).

Glucosidase Inhibition Studies : The compound has been a part of studies focusing on glucosidase inhibition, where synthesized derivatives showed high percentage inhibition towards enzymes, offering potential applications in diabetes treatment and management (Babar et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[[(1S,2S,5S)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHYGWSRXODAMH-BHDSKKPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN=C1C[C@@H]2C[C@H]([C@]1(C)O)C2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453543 |

Source

|

| Record name | (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate | |

CAS RN |

90473-00-0 |

Source

|

| Record name | (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.